molecular formula C12H11ClN2O3 B7683079 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide

3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide

Cat. No. B7683079
M. Wt: 266.68 g/mol
InChI Key: AJNDBWFRGQVENC-VMPITWQZSA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide, also known as CDCP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDCP is a member of the cyanoenamide family of compounds and has been shown to possess a range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to possess a range of biochemical and physiological effects, including anticancer activity, anti-inflammatory activity, and neuroprotective activity. 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has also been shown to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide in lab experiments include its low toxicity, high solubility in water, and ease of synthesis. However, the limitations of using 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide include its limited stability and reactivity, which may make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide, including the development of new synthetic methods for its production, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide in the development of new materials and technologies may also be an area of future research.

Synthesis Methods

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with malononitrile and ammonium acetate in the presence of a catalytic amount of piperidine. The resulting product is then subjected to a dehydration reaction using polyphosphoric acid to yield 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been shown to possess anticancer activity by inhibiting the growth of cancer cells. In pharmacology, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. In material science, 3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide has been investigated for its potential use in the development of new materials, such as liquid crystals and polymers.

properties

IUPAC Name

(E)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-9-4-3-7(10(13)11(9)18-2)5-8(6-14)12(15)16/h3-5H,1-2H3,(H2,15,16)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNDBWFRGQVENC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C(C#N)C(=O)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C(\C#N)/C(=O)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyanoprop-2-enamide

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